4-Chromanone

Catalog No.
S1503463
CAS No.
1341-36-2
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chromanone

CAS Number

1341-36-2

Product Name

4-Chromanone

IUPAC Name

2,3-dihydrochromen-4-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2

InChI Key

MSTDXOZUKAQDRL-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC=C2C1=O

Synonyms

4-chromanone

Canonical SMILES

C1COC2=CC=CC=C2C1=O

Description

The exact mass of the compound 4-Chromanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anti-cancer Properties

Several studies have explored the anti-cancer properties of 4-chromanone derivatives. For example, research published in the National Institutes of Health's PMC database shows that certain 3-nitro-4-chromanone derivatives exhibit promising cytotoxic activity against castration-resistant prostate cancer cell lines []. These compounds were found to be more potent than the established anti-cancer drug cisplatin, suggesting their potential for further development.

Anti-arrhythmic Effects

Another area of research investigating 4-chromanone focuses on its potential anti-arrhythmic effects. Cardiac arrhythmias are abnormal heart rhythms that can be life-threatening. A study published in the journal Drug Target Insights has shown that specific 4-chromanone derivatives can act as IKr inhibitors, potentially regulating heart rhythm and offering therapeutic benefits for arrhythmia [].

Other Potential Applications

Beyond these specific examples, 4-chromanone derivatives are being explored for their potential in treating various other conditions, including:

  • Diabetes: Studies suggest that modifications to the 4-chromanone structure can lead to compounds with anti-diabetic properties [].
  • Neurodegenerative diseases: Research is ongoing to investigate the potential of 4-chromanone derivatives in managing neurodegenerative diseases like Alzheimer's disease [, ].

4-Chromanone, also known as 4-oxo-1-benzopyran, is an organic compound with the molecular formula C₉H₈O₂. It belongs to the class of chromanones, which are characterized by a benzopyran structure with a ketone functional group at the fourth position. This compound features a bicyclic structure that includes a six-membered aromatic ring fused to a five-membered heterocyclic ring containing an oxygen atom. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities and its role as a building block for various pharmacologically active compounds .

, making it a versatile intermediate in organic synthesis. Notable reactions include:

  • Condensation Reactions: 4-Chromanone can react with aromatic aldehydes and nitroso compounds, leading to the formation of substituted derivatives such as 3-aminochromones and 3-benzylidene-4-chromanones .
  • Cyclization Reactions: It can undergo cyclization to form more complex structures, including chroman-4-one derivatives that exhibit significant pharmaceutical activities .
  • Functionalization: The compound can be functionalized through various methods, including metal-catalyzed reactions that enhance its reactivity and allow for the introduction of different substituents on the chromanone structure .

The biological activity of 4-chromanone and its derivatives has been extensively studied. These compounds exhibit a broad spectrum of pharmacological effects, including:

  • Antimicrobial Activity: Certain derivatives have shown potent antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Anticancer Properties: Several studies indicate that 4-chromanone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects: Some derivatives demonstrate neuroprotective activities, potentially offering therapeutic benefits for neurodegenerative diseases .

The synthesis of 4-chromanone can be achieved through several methodologies:

  • Classical Synthesis: Traditional methods involve the condensation of phenolic compounds with appropriate carbonyl sources under acidic conditions.
  • Modern Synthetic Approaches:
    • Silver-Catalyzed Reactions: Recent advancements include silver-catalyzed radical cyclization processes that provide efficient pathways to synthesize 4-chromanone derivatives with high yields .
    • Visible-Light-Induced Reactions: Innovative techniques utilizing visible light have been developed to facilitate the synthesis of chromanones under mild conditions, enhancing sustainability in chemical processes .

4-Chromanone and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their diverse biological activities, they are explored as potential drug candidates for treating infections, cancer, and neurological disorders .
  • Agricultural Chemistry: Some derivatives are investigated for their efficacy as agrochemicals, particularly in pest control formulations .
  • Material Science: The unique properties of chromanones make them suitable for developing novel materials with specific optical or electronic characteristics.

Interaction studies involving 4-chromanone focus on its binding affinity and mechanism of action with biological targets. For instance:

  • Enzyme Inhibition Studies: Research has highlighted the potential of certain derivatives to act as selective inhibitors of enzymes like sirtuins and monoamine oxidase, which are implicated in various diseases .
  • Cellular

Several compounds share structural similarities with 4-chromanone, including:

Compound NameStructure TypeUnique Features
ChromoneBenzopyranLacks the ketone functionality at position four
CoumarinBenzopyranContains a lactone instead of a ketone
Flavonoids (e.g., Quercetin)Polyphenolic CompoundsExhibits antioxidant properties; broader aromatic systems
IsoflavonesPolyphenolic CompoundsPrimarily found in legumes; distinct biological roles

These compounds differ from 4-chromanone primarily in their functional groups and biological activities, highlighting the unique pharmacological potential of 4-chromanone as a versatile scaffold in drug discovery.

XLogP3

1.4

Melting Point

36.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

491-37-2

Wikipedia

Chroman-4-one
4-Chromanone

General Manufacturing Information

4H-1-Benzopyran-4-one, 2,3-dihydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-07-17

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